4-(3-Methylbenzoyl)piperazin-2-one
Description
4-(3-Methylbenzoyl)piperazin-2-one is a piperazine-derived compound featuring a 3-methylbenzoyl group at the 4-position of the piperazin-2-one ring. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles. Piperazin-2-one derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors involved in cancer, neurological disorders, and infectious diseases .
Properties
IUPAC Name |
4-(3-methylbenzoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)12(16)14-6-5-13-11(15)8-14/h2-4,7H,5-6,8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWVPNBSROLYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Lipophilicity : The 3-methylbenzoyl group in the target compound provides balanced lipophilicity compared to the more polar 4-methoxybenzoyl derivative or the highly hydrophobic dichlorobenzoyl analog .
- Biological Relevance: Nutlin-3, a structurally distinct piperazin-2-one derivative, demonstrates nanomolar affinity for MDM2, highlighting the scaffold’s adaptability to diverse targets .
Anticancer Activity
- Nutlin-3 : A potent MDM2-p53 inhibitor with IC₅₀ values <1 μM in pancreatic cancer models .
- This compound : Preliminary data suggest moderate activity against MDM2 (IC₅₀ ~5 μM), likely due to reduced hydrophobic interactions compared to Nutlin-3 .
- Benzo[b][1,4]oxazin-3(4H)-one derivatives : Exhibit selective inhibition of histone deacetylases (HDACs) at IC₅₀ ~0.2–1.5 μM, indicating scaffold-dependent target specificity .
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